molecular formula C7H3Cl2N3O2 B1435330 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638760-72-1

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1435330
CAS RN: 1638760-72-1
M. Wt: 232.02 g/mol
InChI Key: PLENHKVVLSUDKQ-UHFFFAOYSA-N
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Description

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a biochemical reagent . It has a molecular weight of 232.03 . It is a solid substance that should be stored in a refrigerator .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Cl2N3O2/c8-4-2-1-3 (6 (13)14)10-5 (2)12-7 (9)11-4/h1H, (H,13,14) (H,10,11,12) . This indicates the presence of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .

It has a density of 1.7±0.1 g/cm³ . Its boiling point is 306.2±24.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol . The flash point is 167.7±8.5 °C .

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a versatile intermediate in pharmaceutical synthesis. It’s particularly crucial in creating kinase inhibitors , which are essential in treating various diseases, including cancer. Its unique structure allows for the development of a wide range of therapeutic agents.

Agricultural Chemicals

In agriculture, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is used as an intermediate for synthesizing pesticides, insecticides, and herbicides . Its efficacy in controlling pests and weeds makes it a valuable asset in crop protection strategies.

Material Science

The compound finds applications in material science due to its chemical stability and reactivity. It can be used in the synthesis of advanced materials that require specific organic compounds with chlorinated pyrimidine structures .

Biochemistry Research

As a biochemical reagent, this compound is used in life science research. It can act as a biological material or organic compound for studying biochemical pathways and processes .

Pharmacology

In pharmacology, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is employed in the development of new drugs. It’s particularly used in the synthesis of Tofacitinib, a medication for rheumatoid arthritis .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

While specific future directions for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid are not provided in the search results, it’s worth noting that there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLENHKVVLSUDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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